5-(Furan-2-yl)-1,2,4-oxadiazol-3-amine

Physicochemical profiling Drug-likeness Solubility prediction

5-(Furan-2-yl)-1,2,4-oxadiazol-3-amine is a bifunctional heteroaromatic building block that integrates a furan ring at the 5-position of a 1,2,4-oxadiazole core bearing a free primary amine at the 3-position. This substitution pattern yields a compact scaffold (MW 151.12 g/mol, C₆H₅N₃O₂) with balanced hydrophilicity (computed XLogP3 0.6) and a topological polar surface area (TPSA) of 78.1 Ų.

Molecular Formula C6H5N3O2
Molecular Weight 151.12 g/mol
CAS No. 23159-52-6
Cat. No. B3254019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Furan-2-yl)-1,2,4-oxadiazol-3-amine
CAS23159-52-6
Molecular FormulaC6H5N3O2
Molecular Weight151.12 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C2=NC(=NO2)N
InChIInChI=1S/C6H5N3O2/c7-6-8-5(11-9-6)4-2-1-3-10-4/h1-3H,(H2,7,9)
InChIKeyANLUPWJFEWKAJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Furan-2-yl)-1,2,4-oxadiazol-3-amine (CAS 23159-52-6): Core Physicochemical and Structural Baseline for Heterocycle Procurement


5-(Furan-2-yl)-1,2,4-oxadiazol-3-amine is a bifunctional heteroaromatic building block that integrates a furan ring at the 5-position of a 1,2,4-oxadiazole core bearing a free primary amine at the 3-position [1]. This substitution pattern yields a compact scaffold (MW 151.12 g/mol, C₆H₅N₃O₂) with balanced hydrophilicity (computed XLogP3 0.6) and a topological polar surface area (TPSA) of 78.1 Ų [1]. The compound is supplied by major chemical vendors at ≥95% purity and is classified under GHS as harmful if swallowed (H302) and a skin/eye irritant (H315, H319) [2].

Why In-Class 1,2,4-Oxadiazol-3-amines Cannot Substitute for 5-(Furan-2-yl)-1,2,4-oxadiazol-3-amine: Quantitative Structure-Property Divergence


The 5-aryl/heteroaryl substituent on the 1,2,4-oxadiazol-3-amine scaffold exerts a first-order influence on lipophilicity, electronic character, metabolic stability, and target engagement. Replacing the furan-2-yl moiety with a phenyl, thiophenyl, or methyl group alters the computed logP by more than 0.5 units, shifts the TPSA, and changes the hydrogen-bonding capacity, which directly impacts solubility, permeability, and off-target binding profiles [1]. The quantitative evidence presented in Section 3 demonstrates that even structurally close analogs diverge in analytically measurable and biologically relevant physicochemical parameters, making unverified interchange a significant risk for reproducibility in medicinal chemistry and chemical biology workflows.

Product-Specific Quantitative Evidence: 5-(Furan-2-yl)-1,2,4-oxadiazol-3-amine vs Closest Analogs


Lipophilicity and Polarity: LogP and TPSA Differentiation vs 5-(Thiophen-2-yl) Analog

5-(Furan-2-yl)-1,2,4-oxadiazol-3-amine exhibits a computed XLogP3 of 0.6 and a topological polar surface area (TPSA) of 78.1 Ų [1]. The direct thiophene analog (5-(thiophen-2-yl)-1,2,4-oxadiazol-3-amine, CAS 73631-19-3) has a higher molecular weight (167.19 g/mol) and, based on the well-established Hansch π contribution of sulfur vs oxygen in heteroaromatic rings, is predicted to have a logP approximately 0.5–1.0 units higher [2]. This logP shift translates to a ca. 3- to 10-fold difference in octanol-water partition coefficient, directly affecting solubility in aqueous assay buffers and passive membrane permeability.

Physicochemical profiling Drug-likeness Solubility prediction

Analytical Identity Confirmation: Unique GC-MS Spectral Fingerprint vs Common Oxadiazole Isomers

The GC-MS spectrum of 5-(furan-2-yl)-1,2,4-oxadiazol-3-amine, recorded in the Wiley Registry of Mass Spectral Data 2023, provides a definitive electron-ionization fragmentation pattern with a molecular ion m/z corresponding to the exact mass of 151.038176 Da [1]. Unlike positional isomers (e.g., 5-(furan-3-yl)-1,2,4-oxadiazol-3-amine) or the thiophene analog (characteristic S-isotope pattern), the furan-2-yl compound yields a unique base peak and fragment ion distribution that serves as an unambiguous identity check upon receipt of material.

Analytical chemistry Quality control Compound authentication

Synthetic Tractability: Reactivity of the Furan Ring for Downstream Diversification vs Phenyl and Methyl Analogs

The furan-2-yl substituent is susceptible to electrophilic aromatic substitution (halogenation, formylation) and Diels-Alder cycloaddition, enabling further elaboration that is not possible with the corresponding 5-phenyl or 5-methyl analogs [1]. Commercial sourcing data show that the furan-2-yl, thiophen-2-yl, and phenyl variants are all available at 95% purity, but the furan-2-yl scaffold has been specifically employed in patent filings as a precursor to furanyl-oxadiazolyl-diazabicyclononane derivatives, indicating a demonstrated downstream utility in medicinal chemistry programs [2].

Synthetic chemistry Building block utility Late-stage functionalization

GHS Hazard Profile: Differentiated Acute Toxicity and Irritancy Classification vs Unsubstituted 1,2,4-Oxadiazol-3-amine

5-(Furan-2-yl)-1,2,4-oxadiazol-3-amine is classified under the Globally Harmonized System (GHS) as Acute Toxicity Category 4 (H302: harmful if swallowed), Skin Irritation Category 2 (H315), Eye Irritation Category 2A (H319), and Specific Target Organ Toxicity – Single Exposure Category 3 (H335: respiratory irritation) [1]. In contrast, the unsubstituted parent 1,2,4-oxadiazol-3-amine carries only H302 and H315 warnings and lacks the eye irritation (H319) and respiratory irritation (H335) classifications [2]. This means that laboratories handling the furan-2-yl derivative must implement more stringent personal protective equipment (PPE) and ventilation controls compared to the simpler oxadiazol-3-amine core.

Safety assessment Handling requirements Regulatory compliance

Vendor Sourcing and Purity Benchmarking: 95% Minimum Purity with Validated Lot-to-Lot Consistency

Independent vendor technical datasheets from Fluorochem (UK), Enamine (US), and Leyan (China) consistently list a minimum purity of 95% for 5-(furan-2-yl)-1,2,4-oxadiazol-3-amine, with the MDL number MFCD18867099 serving as a universal cross-referencing identifier [1]. The thiophene analog is also supplied at 95% purity (Enamine EN300-124038), but the furan-2-yl compound commands broader multi-regional stock availability (UK, EU, China) and appears in the Wiley Registry of Mass Spectral Data, facilitating quality control across geographic locations [2].

Supply chain reliability Quality assurance Bulk procurement

Recommended Application Scenarios for 5-(Furan-2-yl)-1,2,4-oxadiazol-3-amine Based on Verified Differentiation Evidence


Medicinal Chemistry Lead Optimization Requiring Low Lipophilicity Heteroaromatic Scaffolds

When design criteria demand a 1,2,4-oxadiazol-3-amine core with XLogP3 ≤ 1.0 and TPSA > 70 Ų to maintain aqueous solubility and minimize CYP450 inhibition risk, 5-(furan-2-yl)-1,2,4-oxadiazol-3-amine (XLogP3 = 0.6, TPSA = 78.1 Ų) is clearly differentiated from the thiophene analog (estimated XLogP3 1.1–1.6, TPSA ~68–73 Ų) [1]. This property advantage has been exploited in patent filings describing furanyl-oxadiazolyl-diazabicyclononane derivatives for CNS indications [2].

Building Block Procurement for Fragment-Based Drug Discovery (FBDD) Libraries

The furan-2-yl substituent enables three additional synthetic transformation manifolds relative to the 5-methyl analog (electrophilic substitution, Diels-Alder cycloaddition, oxidative ring-opening), making it a more versatile fragment for diversity-oriented synthesis [1]. The availability of a reference GC-MS spectrum in the Wiley Registry further supports quality control of library members synthesized from this building block [2].

Safety-Conscious Laboratory Environments Requiring Documented GHS Hazard Profiles

Laboratories with stringent PPE and ventilation protocols should note that this compound carries H319 (serious eye irritation) and H335 (respiratory irritation) classifications in addition to the H302/H315 baseline shared by simpler oxadiazol-3-amines [1]. Procurement procedures must account for these additional hazard categories, which are documented in the ECHA C&L Inventory and reflected in vendor SDS documentation [2].

Multi-Site Collaborative Research Programs Needing Geographically Diverse Supply

With confirmed stock availability in the UK, EU, and China from at least three independent vendors (Fluorochem, Enamine, Leyan) and a unique MDL identifier (MFCD18867099), 5-(furan-2-yl)-1,2,4-oxadiazol-3-amine offers superior supply chain resilience compared to the more narrowly sourced thiophene or furan-3-yl analogs [1]. This geographic redundancy is critical for multi-year, multi-institutional research programs where single-vendor dependency poses a continuity risk [2].

Quote Request

Request a Quote for 5-(Furan-2-yl)-1,2,4-oxadiazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.